molecular formula C8H13NO B13202077 1-Amino-1-cyclobutylbut-3-en-2-one

1-Amino-1-cyclobutylbut-3-en-2-one

Katalognummer: B13202077
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: HCSODXMSIYLYSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-cyclobutylbut-3-en-2-one is an organic compound with the molecular formula C₈H₁₃NO This compound is characterized by a cyclobutyl ring attached to a butenone structure with an amino group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-cyclobutylbut-3-en-2-one can be achieved through the cyclization of acyl ketene dithioacetals. This method involves a one-pot synthesis strategy that is highly efficient . The reaction conditions typically require specific catalysts and controlled temperatures to ensure the successful formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a research setting provides a foundation for potential scale-up. The use of acyl ketene dithioacetals as starting materials and the optimization of reaction conditions are crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1-cyclobutylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-cyclobutylbut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Amino-1-cyclobutylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Amino-1-cyclobutylbut-2-en-2-one
  • 1-Amino-1-cyclobutylbut-4-en-2-one

Comparison: 1-Amino-1-cyclobutylbut-3-en-2-one is unique due to its specific cyclobutyl and butenone structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

1-amino-1-cyclobutylbut-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-2-7(10)8(9)6-4-3-5-6/h2,6,8H,1,3-5,9H2

InChI-Schlüssel

HCSODXMSIYLYSE-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C(C1CCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.